molecular formula C17H20ClN3O B2962563 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide CAS No. 2411318-53-9

2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide

Cat. No. B2962563
CAS RN: 2411318-53-9
M. Wt: 317.82
InChI Key: STKHWAQCQJGDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including ischemic heart disease, asthma, and Parkinson's disease.

Mechanism of Action

2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor by 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a reduction in cellular metabolism and a decrease in oxygen demand, which is thought to underlie the cardioprotective and neuroprotective effects of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide.
Biochemical and physiological effects:
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been shown to have a variety of biochemical and physiological effects, including reducing infarct size and improving cardiac function in animal models of ischemic heart disease, reducing airway hyperresponsiveness and inflammation in animal models of asthma, and reducing oxidative stress and inflammation in animal models of Parkinson's disease. In addition, 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been shown to have antiplatelet effects and to reduce the risk of thrombosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is its selectivity for the A1 adenosine receptor, which allows for more targeted effects and fewer off-target effects. However, one limitation of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments. In addition, 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide can be difficult to synthesize and purify, which can limit its availability and use in research.

Future Directions

There are several potential future directions for research on 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for the A1 adenosine receptor. Another area of interest is the use of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is ongoing research on the role of the A1 adenosine receptor in various diseases, which may lead to new insights into the potential therapeutic applications of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide.

Synthesis Methods

The synthesis of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide involves the reaction of 3-chloro-N-cyanoaniline with cyclopentyl and cyclopropyl acetyl chlorides in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is ischemic heart disease, where 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been shown to reduce infarct size and improve cardiac function in animal models. 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has also been studied for its potential use in the treatment of asthma, where it has been shown to reduce airway hyperresponsiveness and inflammation. In addition, 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been investigated for its potential neuroprotective effects in Parkinson's disease.

properties

IUPAC Name

2-(3-chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-13-4-3-7-16(10-13)20(12-19)11-17(22)21(15-8-9-15)14-5-1-2-6-14/h3-4,7,10,14-15H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKHWAQCQJGDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2CC2)C(=O)CN(C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.